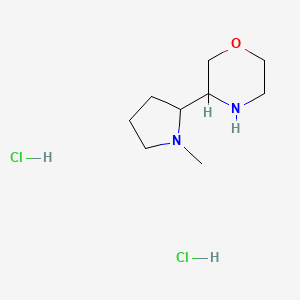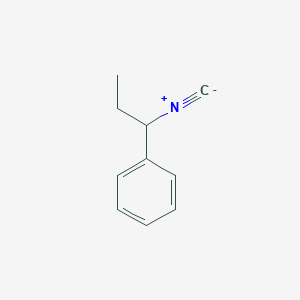![molecular formula C14H11BrClNOS B2922724 N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide CAS No. 329078-71-9](/img/structure/B2922724.png)
N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides. This compound features a bromophenyl group and a chlorophenylsulfanyl group attached to an acetamide backbone. Such compounds are often studied for their potential biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the reaction of 2-bromoaniline with 4-chlorobenzenethiol in the presence of an acylating agent such as acetic anhydride. The reaction conditions may include:
- Solvent: Anhydrous ethanol or dichloromethane
- Temperature: Room temperature to reflux conditions
- Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide may have applications in:
Chemistry: As an intermediate in organic synthesis
Biology: Potential biological activity as an antimicrobial or anticancer agent
Medicine: Investigated for pharmacological properties
Industry: Used in the development of new materials or chemical processes
Wirkmechanismus
The mechanism of action of N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
- N-(2-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- N-(2-bromophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
Uniqueness
N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is unique due to the specific combination of bromophenyl and chlorophenylsulfanyl groups, which may confer distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys is recommended.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-(4-chlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNOS/c15-12-3-1-2-4-13(12)17-14(18)9-19-11-7-5-10(16)6-8-11/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGULBMHYXPEEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA](/img/structure/B2922645.png)
![5-nitro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2922650.png)
![N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/new.no-structure.jpg)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2922654.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2922656.png)

![1-(4-chlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2922659.png)

![N-(3-fluorophenyl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2922661.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2922662.png)
